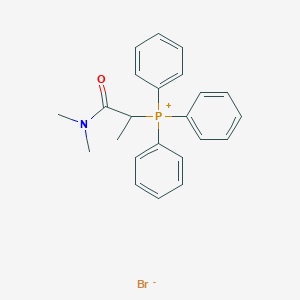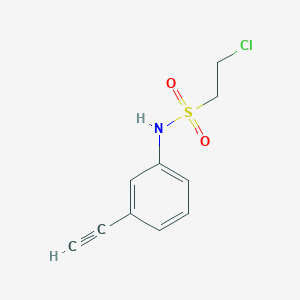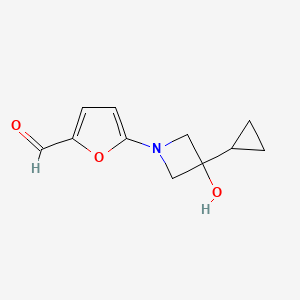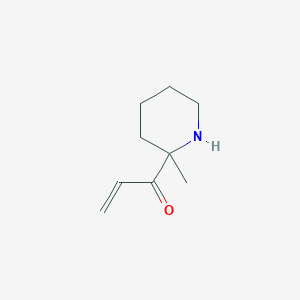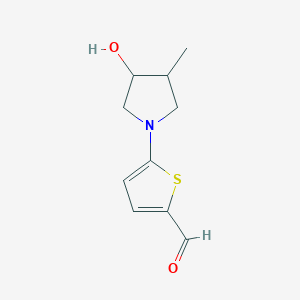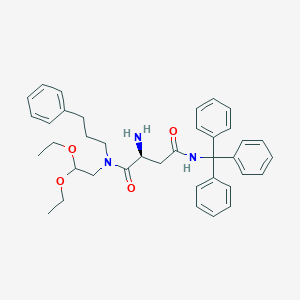
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, a phenylpropyl group, and a tritylsuccinamide moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the succinamide backbone: This can be achieved through the reaction of succinic anhydride with an appropriate amine under reflux conditions.
Introduction of the trityl group: The trityl group can be introduced via a nucleophilic substitution reaction using trityl chloride and a base such as triethylamine.
Attachment of the diethoxyethyl group: This step may involve the reaction of an appropriate diethoxyethyl halide with the intermediate compound.
Incorporation of the phenylpropyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylpropyl boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or diethoxyethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant or antineoplastic agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar succinamide backbone and have been studied for their anticonvulsant and anticancer properties
Phthalimide derivatives: These compounds are structurally related and have been investigated for their biological activities, including antiepileptic and antineoplastic effects.
Uniqueness
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C38H45N3O4 |
|---|---|
分子量 |
607.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)-N'-tritylbutanediamide |
InChI |
InChI=1S/C38H45N3O4/c1-3-44-36(45-4-2)29-41(27-17-20-30-18-9-5-10-19-30)37(43)34(39)28-35(42)40-38(31-21-11-6-12-22-31,32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-16,18-19,21-26,34,36H,3-4,17,20,27-29,39H2,1-2H3,(H,40,42)/t34-/m0/s1 |
InChI 键 |
QAOOIMUWPFSBMC-UMSFTDKQSA-N |
手性 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
规范 SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


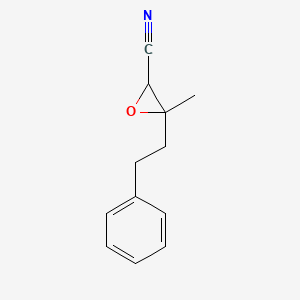



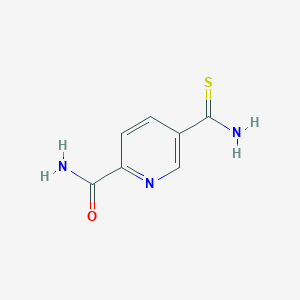
![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)

